2,2'-Bithieno[3,2-b]thiophene chemical structure and CAS number.
2,2'-Bithieno[3,2-b]thiophene chemical structure and CAS number.
An In-Depth Technical Guide to 2,2'-Bithieno[3,2-b]thiophene for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 2,2'-Bithieno[3,2-b]thiophene, a heterocyclic aromatic compound of significant interest in materials science and organic electronics. We will delve into its core chemical identity, structural characteristics, and key physicochemical properties. The narrative will explore established synthetic strategies and elucidate the causal relationships between its molecular architecture and its functional applications. This document is intended for researchers, chemists, and materials scientists engaged in the development of novel organic semiconductors, photovoltaics, and advanced electronic devices.
Core Chemical Identity and Physicochemical Properties
2,2'-Bithieno[3,2-b]thiophene is a π-conjugated system composed of two fused thieno[3,2-b]thiophene units. This fusion imparts a rigid, planar structure that is highly conducive to intermolecular π-π stacking, a critical factor for efficient charge transport in organic semiconductor applications.[1]
Chemical Structure:
The molecule consists of two identical thieno[3,2-b]thiophene moieties linked at their respective 2-positions.
Caption: Chemical structure of 2,2'-Bithieno[3,2-b]thiophene.
Key Identifiers and Properties:
A summary of the essential chemical data for 2,2'-Bithieno[3,2-b]thiophene is provided below. This information is critical for experimental design, material sourcing, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 648430-73-3 | [2][3] |
| Molecular Formula | C₁₂H₆S₄ | [2][3][4] |
| Molecular Weight | 278.44 g/mol | [2][3] |
| Appearance | Powder or crystals | [3] |
| Melting Point | 232-238 °C | [3] |
| SMILES String | C1(C=C(C2=CC3=C(C=CS3)S2)S4)=C4C=CS1 | [3] |
| InChI Key | ZDFFDKMGCBNSKY-UHFFFAOYSA-N | [3][4] |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of 2,2'-Bithieno[3,2-b]thiophene and its derivatives typically relies on modern cross-coupling methodologies, which are chosen for their efficiency and functional group tolerance. The core thieno[3,2-b]thiophene unit itself can be synthesized from precursors like 3-bromothiophene through a multi-step process involving lithiation, sulfur insertion, and ring-closure reactions.[5]
For the construction of the dimeric structure, palladium-catalyzed cross-coupling reactions such as Stille or Suzuki coupling are frequently employed.[6]
Illustrative Synthetic Workflow (Stille Coupling):
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Stannylation of the Monomer: A thieno[3,2-b]thiophene monomer is first functionalized with a trialkyltin group, typically at the 2-position, to create an organostannane derivative. This step activates the carbon for the subsequent coupling reaction.
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Halogenation of the Monomer: A second equivalent of the thieno[3,2-b]thiophene monomer is halogenated (e.g., brominated) at the 2-position. This creates the electrophilic partner for the coupling.
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Pd-Catalyzed Coupling: The stannylated monomer and the halogenated monomer are reacted in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[6] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form the C-C bond between the two heterocyclic units, yielding the final 2,2'-Bithieno[3,2-b]thiophene product.
The choice of coupling partners (e.g., boronic acids in Suzuki coupling or organotins in Stille coupling) is often dictated by the stability of the intermediates and the desired purity of the final product, as removal of tin-based byproducts can be a challenge in Stille reactions.
Applications in Organic Electronics and Materials Science
The unique electronic and structural properties of the 2,2'-Bithieno[3,2-b]thiophene core make it a highly valuable building block for a new generation of organic electronic materials.[7] Its extended π-conjugation, structural rigidity, and electron-rich nature allow for precise tuning of the electronic band gap and charge carrier mobility in polymers and small molecules.[8]
Caption: Structure-Property-Application relationship for the core molecule.
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Organic Field-Effect Transistors (OFETs): The planarity of the bithienothiophene core promotes strong intermolecular π-π stacking in the solid state, creating efficient pathways for charge transport. This has led to its incorporation into high-performance organic semiconductors with impressive charge mobilities.[9]
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Organic & Perovskite Solar Cells (OSCs & PSCs): This molecule is utilized as a "pi-conjugated spacer" or as the foundation for larger donor molecules in solar cells.[2][10] Its electron-donating character and ability to facilitate charge separation and transport are key to achieving high power conversion efficiencies. In perovskite cells, derivatives serve as efficient and stable hole transport materials (HTMs).[1][5] The rigid backbone contributes to the formation of well-ordered thin films, which is crucial for device performance and longevity.[1]
Potential in Drug Development and Medicinal Chemistry
While 2,2'-Bithieno[3,2-b]thiophene itself is primarily investigated for material applications, its core structure—the thiophene ring—is a well-established "privileged pharmacophore" in medicinal chemistry.[11] Thiophene and its derivatives are present in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[11]
Rationale for Potential Bioactivity:
-
Bioisosterism: The thiophene ring is a classic bioisostere of the benzene ring. Its inclusion can modulate a molecule's physicochemical properties, such as solubility and metabolism, while maintaining or enhancing interactions with biological targets.[11]
-
Diverse Pharmacological Roles: Substituted thiophenes are known to act as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[12][13]
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Structural Scaffold: The rigid, fused-ring system of 2,2'-Bithieno[3,2-b]thiophene provides a unique and defined three-dimensional scaffold. This structural pre-organization can be advantageous for designing ligands that fit into specific enzyme active sites or receptor binding pockets with high affinity and selectivity.
Researchers in drug development can view the 2,2'-Bithieno[3,2-b]thiophene core as a novel scaffold for the synthesis of new chemical entities. By introducing various functional groups, it may be possible to develop potent and selective therapeutic agents, leveraging the established biological relevance of the thiophene moiety.
Conclusion
2,2'-Bithieno[3,2-b]thiophene is a pivotal molecular building block whose importance in advanced materials science continues to grow. Its well-defined structure, characterized by rigidity, planarity, and extensive π-conjugation, directly translates into the superior electronic properties required for next-generation organic electronics. While its primary applications currently lie in OFETs and photovoltaics, its underlying thiophene-based architecture suggests a latent potential for exploration in medicinal chemistry. This guide serves as a foundational resource for scientists and engineers aiming to harness the unique attributes of this versatile compound in their research and development endeavors.
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